Hydroxyl-Protecting Group Lability: 50-Fold Acceleration Over Acetate
When used to protect hydroxyl groups, the phenoxyacetate ester derived from phenoxyacetyl chloride is 50 times more labile toward aqueous ammonia than the corresponding acetate ester [REFS–1]. This dramatic rate enhancement enables selective deprotection under conditions that leave acetate groups intact, a critical advantage in complex molecule synthesis.
| Evidence Dimension | Relative deprotection rate (aqueous ammonia) |
|---|---|
| Target Compound Data | Relative lability factor = 50× |
| Comparator Or Baseline | Acetate ester: relative lability factor = 1× (baseline) |
| Quantified Difference | 50-fold |
| Conditions | Aqueous ammonia, ambient temperature (Tetrahedron Lett. 1968) |
Why This Matters
This quantifiable lability difference allows chemists to employ phenoxyacetyl chloride as a reagent of choice for installing a selectively removable hydroxyl protecting group in multi-step syntheses, a capability that is not available with acetyl chloride.
